molecular formula C6H7BrN2O2S B2946846 6-Bromo-N-methylpyridine-3-sulfonamide CAS No. 1215943-03-5

6-Bromo-N-methylpyridine-3-sulfonamide

Cat. No.: B2946846
CAS No.: 1215943-03-5
M. Wt: 251.1
InChI Key: MDUQILGKKMSQET-UHFFFAOYSA-N
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Description

6-Bromo-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 g/mol It is a brominated derivative of pyridine, featuring a sulfonamide group at the 3-position and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide typically involves the bromination of N-methylpyridine-3-sulfonamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives of N-methylpyridine-3-sulfonamide.

    Oxidation and Reduction: Products include sulfonic acids or sulfinamides.

    Coupling Reactions: Products include biaryl or alkyl-aryl derivatives.

Scientific Research Applications

6-Bromo-N-methylpyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylpyridine-3-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The bromine atom and sulfonamide group play crucial roles in its interaction with molecular targets, often forming hydrogen bonds or covalent bonds with active sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-methylpyridine-3-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUQILGKKMSQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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